

Application Notes: Utilizing Compound 401 in Kinase Activity Assays

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Compound of Interest		
Compound Name:	Compound 401	
Cat. No.:	B1669304	Get Quote

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Introduction

Compound 401 is a potent and selective synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with respective IC50 values of 0.28 μ M and 5.3 μ M.[1][2] It displays high selectivity, showing no significant inhibition of other related kinases such as PI3K, ATM, and ATR at concentrations up to 100 μ M.[2] This dual inhibitory action makes **Compound 401** a valuable tool for investigating the roles of DNA-PK and mTOR in various cellular processes, including DNA damage repair, cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing **Compound 401** in in vitro kinase activity assays for both DNA-PK and mTOR.

Data Presentation

Inhibitory Activity of Compound 401

Target Kinase	IC50 (μM)	Selectivity vs. Other Kinases	Reference
DNA-PK	0.28	>100 μM for PI3K, ATM, ATR	[1][2]
mTOR	5.3	>100 μM for p110α/p85α PI3K	[1][2]



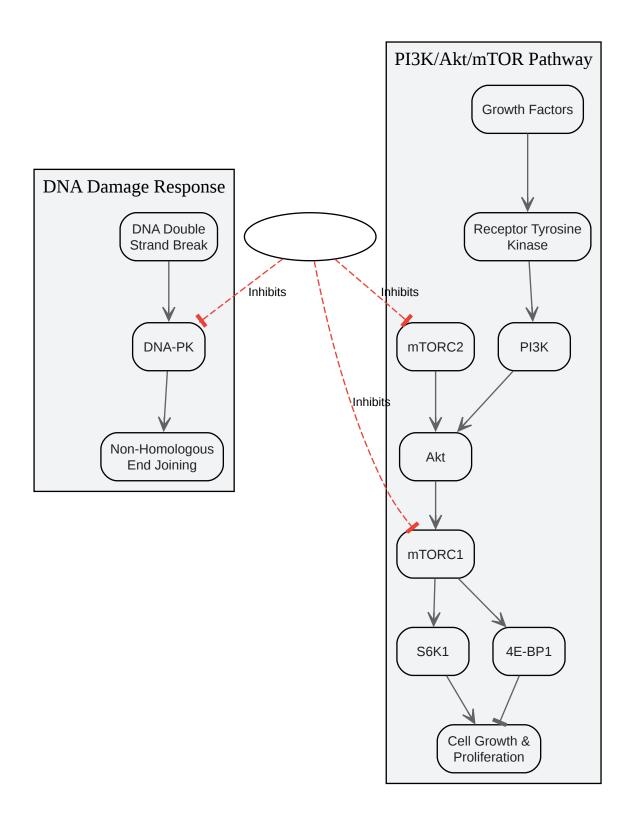
Cellular Effects of Compound 401

Cellular Target	Effect	Cell Line	Reference
S6 Kinase 1 (S6K1) Thr389 Phosphorylation	Blocked	COS7	[2]
Akt Ser473 Phosphorylation	Blocked	COS7	[2]

Signaling Pathways

The following diagram illustrates the signaling pathways affected by **Compound 401**, highlighting its inhibitory action on DNA-PK and the PI3K/Akt/mTOR cascade.





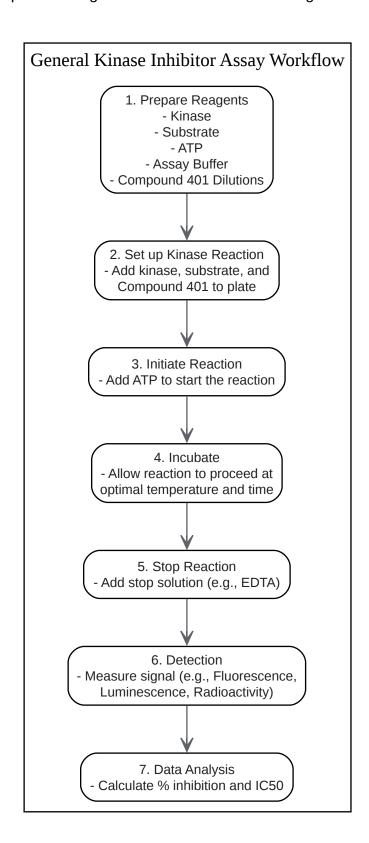
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Caption: Inhibition of DNA-PK and mTOR signaling by Compound 401.



Experimental Protocols

The following diagram provides a general workflow for conducting a kinase inhibitor assay.





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Caption: A generalized workflow for a kinase inhibitor assay.

Protocol 1: In Vitro DNA-PK Kinase Activity Assay

This protocol is adapted from established methods for assessing DNA-PK activity.[3][4]

Materials:

- Purified, active DNA-PK enzyme
- Biotinylated p53-derived peptide substrate
- Linear double-stranded DNA (dsDNA) activator
- Compound 401
- ATP
- Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
- Stop Solution (100 mM EDTA)
- Detection Reagent (e.g., LanthaScreen[™] Tb-anti-p-Substrate Antibody or Streptavidincoated plates with a phospho-specific antibody)
- 96-well or 384-well assay plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based detection

Procedure:

• **Compound 401** Preparation: Prepare a stock solution of **Compound 401** in DMSO. Create a serial dilution of **Compound 401** in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.



- Reagent Mix Preparation: In each well of the assay plate, prepare the reaction mixture containing the DNA-PK enzyme, the p53-derived peptide substrate, and the dsDNA activator in assay buffer.
- Inhibitor Addition: Add the diluted **Compound 401** or DMSO control to the appropriate wells.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of approximately 10-100 μM. The optimal ATP concentration should be near the Km for ATP for DNA-PK if determining ATP-competitive inhibition.
- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
- Reaction Termination: Stop the reaction by adding the Stop Solution.
- Detection: Detect the level of substrate phosphorylation using a suitable method. For a TR-FRET assay, add the terbium-labeled anti-phospho-substrate antibody and incubate as per the manufacturer's instructions before reading the plate. For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate, followed by incubation with a phosphospecific primary antibody and a labeled secondary antibody.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Compound
 401 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor
 concentration and fit the data to a four-parameter logistic equation to determine the IC50
 value.

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol is based on established methods for assessing mTOR activity.[1][5][6]

Materials:

- Immunoprecipitated mTORC1 or purified, active mTOR kinase
- Recombinant GST-4E-BP1 or other suitable substrate
- Compound 401



- [y-32P]ATP or unlabeled ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% Polysorbate 20)
- Stop Solution (SDS sample buffer for radioactive assays; EDTA for non-radioactive assays)
- Detection system (Autoradiography, TR-FRET, or Luminescence)
- 96-well or 384-well assay plates
- Plate reader or phosphorimager

Procedure:

- Compound 401 Preparation: Prepare a stock solution of Compound 401 in DMSO. Serially
 dilute Compound 401 in the kinase assay buffer to the desired final concentrations. Include
 a DMSO-only control.
- Kinase Reaction Setup: In each well, add the mTOR enzyme and the GST-4E-BP1 substrate in the kinase assay buffer.
- Inhibitor Addition: Add the various concentrations of Compound 401 or DMSO control to the wells.
- Reaction Initiation: Start the reaction by adding ATP. For a radioactive assay, use [γ -32P]ATP. For non-radioactive assays, use unlabeled ATP at a concentration near the Km value (e.g., 200 μ M).
- Incubation: Incubate the reaction at 37°C for 20-30 minutes. Optimize the incubation time based on the linearity of the kinase reaction.
- Reaction Termination:
 - Radioactive Assay: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
 - Non-Radioactive Assay: Stop the reaction by adding EDTA.



· Detection:

- Radioactive Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity in the phosphorylated substrate band using a phosphorimager.
- TR-FRET Assay: Add the detection reagents (e.g., a terbium-labeled anti-phospho-4E-BP1 antibody) and read the plate on a TR-FRET compatible reader.
- Data Analysis: Determine the percentage of inhibition for each Compound 401
 concentration compared to the DMSO control. Generate a dose-response curve by plotting
 the percentage of inhibition against the logarithm of the inhibitor concentration and calculate
 the IC50 value using a suitable curve-fitting model.

Conclusion

Compound 401 is a selective dual inhibitor of DNA-PK and mTOR, making it a critical research tool for dissecting their respective and combined roles in cellular signaling. The provided protocols offer a framework for accurately assessing the inhibitory activity of **Compound 401** in biochemical assays. Researchers should optimize these protocols for their specific experimental conditions to ensure reliable and reproducible results.

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